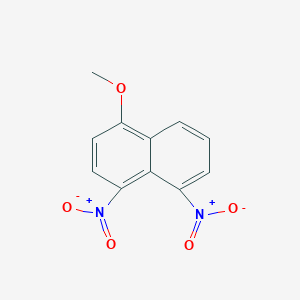

1-Methoxy-4,5-dinitronaphthalene

Beschreibung

Contextual Significance of Dinitronaphthalene Derivatives in Organic Chemistry Research

Dinitronaphthalene derivatives are important intermediates and building blocks in the field of organic chemistry. researchgate.net Their utility stems from the presence of the nitro groups, which are strong electron-withdrawing groups that activate the naphthalene (B1677914) ring system for various chemical transformations. These compounds serve as precursors for the synthesis of a wide range of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. ontosight.ai The reactivity of the nitro groups allows for their conversion into other functional groups, such as amines, which are pivotal in the production of polyurethanes and other polymers. google.com

The specific arrangement of the nitro groups on the naphthalene rings gives rise to different isomers, each with distinct chemical and physical properties. ontosight.ai This isomeric diversity allows chemists to fine-tune the characteristics of the resulting materials. For instance, dinitronaphthalene derivatives have been explored in the development of energetic materials and as components in specialized applications like fluorescence quenchers and corrosion inhibitors. who.intbibliotekanauki.pl Their stable, planar ring system also makes them suitable for studies in materials science. ontosight.ai

Historical Perspectives on Nitronaphthalene Chemistry

The study of nitronaphthalene chemistry is rooted in the broader history of aromatic nitration, a fundamental process in organic chemistry. Early investigations into the nitration of naphthalene laid the groundwork for the synthesis of a variety of nitronaphthalene derivatives. A notable milestone in the related field of nitroaromatic chemistry was the discovery by Nikolai Nikolaevich Zinin in the 19th century that nitroaromatics could be reduced to amino compounds, a reaction that became crucial for the development of the synthetic dye industry. researchgate.net

Over the years, chemists have developed various methods for the nitration of naphthalene and its derivatives, aiming for greater control over the regioselectivity and efficiency of the reaction. researchgate.net These methods have evolved from using simple nitrating agents like nitric acid to more sophisticated catalytic systems. The work of Italian chemist Raffaele Piria in the mid-19th century on the reduction of aromatic nitro compounds, initially demonstrated with 1-nitronaphthalene (B515781), also represents a significant contribution to the field. mdpi.com The ongoing refinement of these synthetic strategies continues to be an active area of research. researchgate.netresearchgate.net

Current Research Frontiers in Methoxy-Dinitronaphthalene Systems

Modern research into methoxy-dinitronaphthalene systems, including 1-methoxy-4,5-dinitronaphthalene, is focused on exploring their unique properties and potential applications. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro groups creates a "push-pull" electronic environment within the molecule. This characteristic is of particular interest in the field of nonlinear optics and for the development of novel fluorescent probes.

Recent studies have investigated the synthesis and reactivity of various methoxy-dinitronaphthalene isomers. For example, research on the reaction of 1-methoxy-2,4-dinitronaphthalene with amines has provided insights into the mechanisms of aromatic nucleophilic substitution reactions. oup.com Furthermore, the placement of an electron-donating group on the nitronaphthalene core has been shown to influence the fluorescence properties of the molecule, although in some cases only marginally. nih.gov

The exploration of dinitronaphthalene derivatives extends to their use in creating metal-organic frameworks (MOFs). The dicarboxylate derivatives of dinitronaphthalene have been used as ligands to construct MOFs with interesting structural and magnetic properties. researchgate.net Additionally, the synthesis of non-electrophilic Nrf2 activators based on a naphthalene core with methoxy-substituted groups highlights the potential of these systems in medicinal chemistry. nih.gov These diverse research avenues underscore the continuing importance of methoxy-dinitronaphthalene systems in contemporary chemical science.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

91135-92-1 |

|---|---|

Molekularformel |

C11H8N2O5 |

Molekulargewicht |

248.19 g/mol |

IUPAC-Name |

1-methoxy-4,5-dinitronaphthalene |

InChI |

InChI=1S/C11H8N2O5/c1-18-10-6-5-9(13(16)17)11-7(10)3-2-4-8(11)12(14)15/h2-6H,1H3 |

InChI-Schlüssel |

HERPVWGXVFBZOV-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

COC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Mechanistic Pathways of 1 Methoxy 4,5 Dinitronaphthalene

Nucleophilic Aromatic Substitution (SNAr) Investigations

The electron-deficient nature of the naphthalene (B1677914) ring in 1-methoxy-4,5-dinitronaphthalene makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The strong electron-withdrawing nitro groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. scranton.edu

In the context of nucleophilic aromatic substitution on substituted dinitronaphthalenes, two primary pathways are observed: ipso-substitution and tele-substitution. Ipso-substitution occurs when the nucleophile attacks the carbon atom directly bonded to the leaving group. Conversely, tele-substitution involves the nucleophile attacking a different position on the ring, leading to a rearranged product. chem-soc.si

Studies on related dinitronaphthalene systems, such as 1,3-dimethyl-2,4-dinitronaphthalene, have demonstrated that reactions with nucleophiles can result in a mixture of both ipso- and tele-substitution products. rsc.org The formation of tele-substitution products is believed to proceed through a tautomeric form of the dinitronaphthalene derivative.

Table 1: Comparison of ipso- and tele-Substitution Pathways

| Feature | ipso-Substitution | tele-Substitution |

| Point of Nucleophilic Attack | Carbon atom bearing the leaving group | A different position on the aromatic ring |

| Product | Direct substitution product | Rearranged product |

| Proposed Intermediate | Meisenheimer complex | May involve tautomeric forms |

A key feature of the SNAr mechanism is the formation of a transient σ-complex, also known as a Meisenheimer complex. scranton.edu This intermediate is a resonance-stabilized, non-aromatic anionic species formed by the addition of the nucleophile to the aromatic ring. The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro groups in this compound play a significant role in stabilizing this intermediate by delocalizing the negative charge.

While often transient, the isolation and characterization of Meisenheimer complexes in some SNAr reactions provide strong evidence for the stepwise addition-elimination mechanism. scispace.com However, recent studies have also suggested the possibility of concerted SNAr mechanisms where the bond-forming and bond-breaking steps occur simultaneously, particularly when the intermediate is not highly stabilized. nih.govresearchgate.net

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. These reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile. nih.gov The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form the σ-complex, as this step disrupts the aromaticity of the ring. scranton.edu

Factors influencing the reaction rate include the nature of the solvent, the strength of the nucleophile, and the nature and position of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the nitro groups in this compound, generally increase the reaction rate by stabilizing the transition state leading to the Meisenheimer complex. nih.govlibretexts.org

The selectivity between ipso- and tele-substitution pathways is influenced by several factors, including the nature of the nucleophile and the reaction conditions. For example, in the reaction of 1,3-dimethyl-2,4-dinitronaphthalene, the use of a bulkier nucleophile led to a higher relative yield of tele-substitution products. rsc.org Decreasing the reaction temperature and using a less bulky nucleophile favored the formation of the ipso-substitution product. rsc.org

The choice of solvent can also significantly affect the reaction pathway and rate. nih.gov Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

For this compound, the presence of two strong electron-withdrawing nitro groups deactivates the naphthalene ring towards electrophilic attack. These groups decrease the electron density of the ring, making it less nucleophilic. mnstate.edu Conversely, the methoxy (B1213986) group is an activating group, donating electron density to the ring through resonance, and is an ortho, para-director. dalalinstitute.com The interplay between the deactivating nitro groups and the activating methoxy group will determine the feasibility and regioselectivity of any potential electrophilic substitution reactions.

Intramolecular Rearrangements Involving Nitro Groups in Naphthalene Systems

Intramolecular rearrangements in nitro-naphthalene systems can occur, often promoted by steric strain or photochemical excitation. For instance, steric hindrance between adjacent nitro and other functional groups can lead to unexpected rearrangements that disrupt the aromaticity of the naphthalene core under mild conditions. nih.gov In some cases, the twisting of a nitro group out of the plane of the aromatic ring is a critical step in these rearrangements. researchgate.net

While specific studies on intramolecular rearrangements of this compound are not detailed in the provided search results, the general principles observed in other substituted nitronaphthalenes suggest that such rearrangements could be possible under certain conditions, potentially involving the nitro groups and the methoxy substituent.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. Through the calculation of electronic structure and potential energy surfaces, researchers can visualize the transformation of reactants into products.

Transition State Analysis

A critical component of any computational mechanistic study is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that is midway between reactants and products. The geometry of the transition state, including bond lengths and angles of forming and breaking bonds, provides invaluable insight into the mechanism.

For the nucleophilic aromatic substitution of this compound, a transition state analysis would precisely define the geometry of the molecule as the nucleophile forms a bond with the carbon atom bearing the methoxy group, and the carbon-oxygen bond of the methoxy group begins to elongate. The vibrational frequencies of this structure are also calculated; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Hypothetical Transition State Parameters for SNAr of this compound

| Parameter | Hypothetical Value | Description |

| C-Nucleophile Bond Length (Å) | 1.8 - 2.2 | The forming bond between the naphthalene ring and the incoming nucleophile. |

| C-O (Methoxy) Bond Length (Å) | 1.5 - 1.9 | The breaking bond of the methoxy leaving group. |

| N-O Bond Lengths (Å) | 1.22 - 1.25 | Bond lengths within the nitro groups, which delocalize the negative charge. |

| Imaginary Frequency (cm⁻¹) | -200 to -500 | The single imaginary frequency indicating a true transition state. |

This table presents hypothetical data that would be expected from a computational study, as no specific literature data is available.

Energy Barrier Calculations

The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state. This value is a key determinant of the reaction rate; a higher energy barrier corresponds to a slower reaction. Computational methods can calculate these barriers with a high degree of accuracy.

The energy barrier for a reaction involving this compound would be calculated by subtracting the total energy of the optimized reactant molecules from the energy of the calculated transition state. Solvation effects are often included in these calculations to provide a more realistic model of reactions in solution.

Hypothetical Energy Barrier Calculations for SNAr of this compound

| Reaction Step | Reactants | Nucleophile | Solvent | Calculated Energy Barrier (kcal/mol) |

| Meisenheimer Complex Formation | This compound | Hydroxide | DMSO | 10 - 15 |

| Leaving Group Departure | Meisenheimer Complex | - | DMSO | 5 - 10 |

| Overall Reaction | This compound | Hydroxide | Water | 12 - 18 |

This table presents hypothetical data that would be expected from a computational study, as no specific literature data is available.

Advanced Spectroscopic Characterization of 1 Methoxy 4,5 Dinitronaphthalene

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural features. While specific experimental spectra for 1-methoxy-4,5-dinitronaphthalene are not widely published, a detailed analysis can be constructed based on the well-studied, structurally similar compound 1,5-dinitronaphthalene (B40199) (DNN), with expected variations due to the introduction of the methoxy (B1213986) group at the C1 position.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information on the functional groups present. For this compound, the spectrum is dominated by vibrations of the naphthalene (B1677914) core, the two nitro (NO₂) groups, and the methoxy (OCH₃) group.

The key vibrational modes expected for this compound, based on data from 1,5-dinitronaphthalene and known frequencies for aromatic methoxy groups, are:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the naphthalene ring are expected in the 3100–3000 cm⁻¹ region. libretexts.org

Methoxy C-H Stretching: The methyl group of the methoxy substituent gives rise to characteristic asymmetric and symmetric C-H stretching bands, typically found between 3000 cm⁻¹ and 2840 cm⁻¹.

Nitro Group Asymmetric and Symmetric Stretching: The two nitro groups are strong absorbers and produce two distinct, intense bands. The asymmetric (ν_as) NO₂ stretching vibration is typically observed in the 1550-1520 cm⁻¹ range, while the symmetric (ν_s) NO₂ stretching vibration appears in the 1355-1340 cm⁻¹ region. These are among the most characteristic bands for identifying nitroaromatic compounds.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene ring system appear in the 1630–1400 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibration of the bond connecting the nitro group to the aromatic ring is typically found in the 1300-1200 cm⁻¹ range.

Asymmetric C-O-C Stretching: The methoxy group introduces a strong C-O stretching band. For aromatic ethers like anisole, this asymmetric stretch is very intense and appears around 1250 cm⁻¹. bartleby.compearson.com

Symmetric C-O-C Stretching: A symmetric C-O stretching band is also expected at a lower frequency, typically around 1040 cm⁻¹. bartleby.com

C-H Out-of-Plane Bending ("oop"): These deformations occur at lower wavenumbers, typically in the 900–675 cm⁻¹ range, and their specific positions can provide information about the substitution pattern of the aromatic ring. libretexts.org

The table below summarizes the expected FT-IR vibrational assignments for this compound, with data for 1,5-dinitronaphthalene provided for comparison.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 1,5-Dinitronaphthalene | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ~3064 | Medium |

| Methoxy C-H Stretch | 3000 - 2840 | N/A | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1520 | ~1530 | Strong |

| Aromatic C=C Stretch | 1630 - 1400 | ~1618, 1564, 1463 | Medium-Strong |

| NO₂ Symmetric Stretch | 1355 - 1340 | ~1348 | Very Strong |

| C-N Stretch | 1300 - 1200 | ~1296 | Medium |

| Asymmetric C-O-C Stretch | ~1250 | N/A | Strong |

| Symmetric C-O-C Stretch | ~1040 | N/A | Medium |

| C-H Out-of-Plane Bend | 900 - 675 | ~881, 783 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of laser light, and the selection rules differ from those of IR absorption. Generally, vibrations that cause a significant change in molecular polarizability are Raman active. Non-polar bonds and symmetric vibrations often produce strong Raman signals, while polar groups like C=O are typically weak.

For this compound, the FT-Raman spectrum would highlight:

Aromatic Ring Vibrations: The C=C stretching vibrations of the naphthalene ring are expected to be very strong in the Raman spectrum.

NO₂ Symmetric Stretching: This mode is typically strong and easily identifiable in the Raman spectrum of nitroaromatic compounds.

C-N Stretching: The C-N bond vibrations are also readily observed.

Methoxy Group Vibrations: The vibrations of the methoxy group will also be present, though they may be less intense than the aromatic ring modes.

The table below outlines the expected FT-Raman shifts for this compound, again using 1,5-dinitronaphthalene as a reference.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 1,5-Dinitronaphthalene | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ~3063 | Strong |

| NO₂ Asymmetric Stretch | 1550 - 1520 | ~1530 | Medium |

| Aromatic C=C Stretch | 1630 - 1400 | ~1564 | Very Strong |

| NO₂ Symmetric Stretch | 1355 - 1340 | ~1350 | Very Strong |

| C-N Stretch | 1300 - 1200 | ~1294 | Medium |

| Ring Breathing Modes | ~1000 | ~1019 | Strong |

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in IR and Raman spectra. It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated normal mode of vibration. This is particularly useful for complex molecules where vibrations are often coupled and cannot be assigned to a single functional group.

For a molecule like this compound, PED analysis would be crucial for:

Unambiguous Assignment: Differentiating between the various C-C stretching modes of the naphthalene ring and coupling between C-C and C-H modes.

Characterizing Nitro Group Modes: Confirming the assignments of the NO₂ symmetric and asymmetric stretches and identifying bending and rocking modes, which are often mixed with other vibrations.

Understanding Methoxy Group Coupling: Elucidating how the C-O stretching and CH₃ bending modes of the methoxy group couple with the vibrations of the aromatic ring.

Studies on the related 1,5-dinitronaphthalene have shown through PED analysis that the bands around 1530 cm⁻¹ and 1348 cm⁻¹ are almost pure NO₂ asymmetric and symmetric stretching modes, respectively. The analysis also confirms significant mixing in the fingerprint region (below 1400 cm⁻¹), where C-N stretching, C-C stretching, and C-H in-plane bending modes are coupled. For this compound, the PED would be expected to show a significant contribution from the C-O stretch to the modes appearing around 1250 cm⁻¹.

Electronic Spectroscopy Approaches

Electronic spectroscopy, particularly UV-Visible spectroscopy, investigates the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. These transitions involve the promotion of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.

The UV-Visible spectrum of an aromatic compound is characterized by absorptions arising from π → π* transitions. In this compound, the naphthalene core acts as the primary chromophore (light-absorbing group). The presence of substituents significantly modifies the absorption profile.

Chromophores and Auxochromes: The nitro (NO₂) groups are powerful chromophores and also act as electron-withdrawing groups. The methoxy (OCH₃) group, with its lone pairs of electrons on the oxygen atom, acts as an auxochrome—a group that modifies the absorption of a chromophore. bbec.ac.in Auxochromes like -OCH₃ are typically electron-donating and, when attached to a conjugated system, cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift). bbec.ac.innih.gov

Expected Transitions:

π → π Transitions:* The spectrum will be dominated by intense absorptions corresponding to π → π* transitions within the extended conjugated system of the dinitronaphthalene structure. For naphthalene itself, characteristic absorptions occur around 220 nm, 275 nm, and 312 nm.

n → π Transitions:* The nitro groups also possess non-bonding electrons (n-electrons) on their oxygen atoms. This allows for weak n → π* transitions, which typically appear at longer wavelengths than the π → π* transitions but with much lower intensity.

The combination of two electron-withdrawing nitro groups and one electron-donating methoxy group on the naphthalene ring is expected to cause a significant bathochromic shift. The UV spectrum of 2-methoxynaphthalene, for instance, shows absorption maxima around 226-240 nm and 280-300 nm. ijpsjournal.com For this compound, the absorption bands would likely be shifted to even longer wavelengths, potentially extending into the visible region, due to the extended conjugation and the push-pull nature of the substituents.

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy used for studying colored or UV-absorbing compounds. nsf.gov In this technique, the wavelength of the excitation laser is chosen to coincide with an electronic absorption band of the molecule. s-a-s.org This results in a selective and dramatic enhancement (by factors of 10³ to 10⁶) of the Raman signals for vibrational modes that are coupled to that specific electronic transition. spectroscopyonline.com

For a nitroaromatic compound like this compound, RR spectroscopy offers significant advantages:

Selective Enhancement: By tuning the laser to a π → π* or n → π* transition involving the nitro groups, the vibrational modes of the NO₂ groups (particularly the symmetric stretch) can be selectively enhanced. This allows these specific vibrations to be studied with high sensitivity and without interference from other non-enhanced bands.

Structural Probing: The enhancement of specific modes provides insight into the nature of the excited electronic state. For example, if a bond length changes significantly upon electronic excitation, the stretching vibration corresponding to that bond will show strong resonance enhancement. spectroscopyonline.com

In the case of this compound, irradiating within its UV-Vis absorption bands would be expected to produce a resonance Raman spectrum dominated by intense peaks corresponding to the symmetric NO₂ stretch (around 1350 cm⁻¹) and the aromatic C=C stretching modes, as these vibrations are directly involved in the geometry of the chromophoric part of the molecule. nsf.gov

Based on the current search results, it is not possible to generate the requested article on the "." The search did not yield specific experimental data (NMR spectra, mass spectrometry fragmentation patterns, or chromatographic retention times) for this particular compound.

The provided search results contain general information about the spectroscopic techniques listed (NMR, GC-MS, LC-MS, IMS-MS) and data for structurally related but different compounds, such as 1-methoxy-4-nitronaphthalene (B51467). Extrapolating this information to this compound would be scientifically inaccurate and would not meet the requirements for detailed, specific research findings.

To fulfill this request, targeted searches for publications or spectral databases containing experimental data specifically for this compound would be necessary. Without such sources, the creation of an accurate and informative article strictly adhering to the provided outline is not feasible.

Mass Spectrometry (MS) Techniques

Complementary Ionization Techniques (EI, CI, MS/MS)

Electron Ionization (EI): In EI-MS, a high-energy electron beam is used to ionize the sample. For an isomer, 1-methoxy-4-nitronaphthalene (also known as Methyl 4-nitronaphthyl ether), the mass spectrum would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight of 203.19 g/mol nih.gov. Common fragmentation patterns for nitroaromatic compounds under EI involve the loss of the nitro group (NO₂) and other characteristic fragments.

Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]+. This is particularly useful for confirming the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis would provide further structural information by inducing fragmentation of a selected precursor ion. For dinitrophenol, a related compound, LC-MS-MS has been effectively used to identify metabolites, demonstrating the power of this technique in structural elucidation nih.gov.

| Ionization Technique | Expected Key Fragments/Ions for Nitronaphthalene Derivatives | Purpose |

| Electron Ionization (EI) | Molecular Ion (M+), [M-NO₂]+, [M-O]+, [M-NO]+ | Provides a fragmentation pattern or "fingerprint" for structural identification. |

| Chemical Ionization (CI) | Protonated Molecule [M+H]+ | Confirms the molecular weight with minimal fragmentation. |

| Tandem Mass Spectrometry (MS/MS) | Product ions from selected precursor ions | Offers detailed structural information and aids in the identification of isomers and metabolites. |

Crystal Structure Analysis via X-ray Diffraction

While a specific crystal structure for this compound has not been publicly documented, X-ray diffraction studies on related nitronaphthalene and nitroaromatic compounds provide a strong basis for predicting its solid-state conformation and intermolecular interactions wikipedia.orgnih.gov. The arrangement of molecules in the crystal lattice is dictated by a balance of steric and electronic effects, including various intermolecular forces.

Molecular Conformation and Dihedral Angles

The conformation of this compound in a crystalline state would be influenced by the steric hindrance between the methoxy and nitro groups. The dihedral angles, which describe the rotation around single bonds, between the naphthalene ring and the nitro groups are particularly important. For instance, in a related compound, 3,5-dimethoxy-2-[5-(naphthalen-1-yl)], the naphthalene and benzene (B151609) rings are significantly inclined to the pyrazoline ring, with dihedral angles of 75.93 (5)° and 4.99 (6)°, respectively nih.gov. In 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the nitro group is rotated relative to the plane of the phthalonitrile (B49051) with a dihedral angle of 27.9° mdpi.com. It is expected that the nitro groups in this compound would be twisted out of the plane of the naphthalene ring to minimize steric repulsion.

Intermolecular Interactions (e.g., C-H...O, π-π Stacking)

The crystal packing of this compound would be stabilized by a network of intermolecular interactions.

π-π Stacking: The aromatic naphthalene rings are expected to engage in π-π stacking interactions, where the electron-rich π system of one molecule interacts with the electron-deficient π system of a neighboring molecule. The presence of electron-withdrawing nitro groups enhances the quadrupolar moment of the aromatic system, influencing the geometry and strength of these stacking interactions rsc.orgnih.gov. Studies on the co-crystal of naphthalene and octafluoronaphthalene (B166452) have shown that π-π stacking is the strongest interaction, with reductions in intermolecular distances observed upon cooling researchgate.net.

| Type of Interaction | Description | Expected Significance in this compound |

| C-H...O | Weak hydrogen bond between a C-H group and an oxygen atom of a nitro group. | High, contributing significantly to the crystal lattice stability. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | High, a dominant force in the crystal packing, likely in a slipped-parallel or parallel-displaced orientation. |

Spectroscopic Modeling and Structure-Property Relationships

Spectroscopic modeling and the development of structure-property relationships are essential for understanding and predicting the behavior of nitroaromatic compounds.

Modeling Nitro Group Behavior in Molecular Structures

Computational modeling, often using density functional theory (DFT), is a powerful tool for investigating the electronic structure and properties of nitroaromatic compounds. These models can predict vibrational frequencies, electronic transitions, and other spectroscopic properties. The orientation of the nitro group relative to the aromatic ring is a critical parameter, as it affects the extent of π-conjugation and, consequently, the electronic and spectroscopic properties of the molecule.

Statistical Characterization via Discriminant Analysis

Discriminant analysis is a statistical method that can be used to classify compounds based on their spectroscopic data. For example, it has been successfully applied to differentiate various explosive compounds, including nitroaromatics, based on their Raman or terahertz spectra researchgate.netresearchgate.net. By analyzing patterns in the spectroscopic data, discriminant analysis can build predictive models to identify unknown compounds or classify them into predefined categories (e.g., high vs. low explosive sensitivity). Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have also been used to predict their toxicity based on molecular descriptors nih.govmdpi.comnih.govresearchgate.netbohrium.com.

Influence of Nitro Substituents on Spectroscopic Signatures

The introduction of nitro substituents to the naphthalene ring dramatically alters its spectroscopic properties. Naphthalene itself exhibits characteristic absorption and fluorescence spectra, but the addition of nitro groups, which are potent electron-withdrawing moieties, induces significant changes.

The primary influence of the nitro groups is the modification of the electronic structure of the naphthalene core. This leads to a positive shift in the reduction potential of the molecule, making it a more potent electron acceptor. nih.gov This alteration of frontier molecular orbitals is reflected in the UV-visible absorption spectra, where the absorption bands may shift compared to the parent naphthalene.

In vibrational spectroscopy, such as FT-IR and FT-Raman, the nitro groups introduce characteristic vibrational modes. Studies on analogous compounds like 1,5-dinitronaphthalene have identified specific frequencies corresponding to the symmetric and asymmetric stretching of the NO₂ groups. researchgate.net These signatures are a direct spectroscopic confirmation of the nitration of the aromatic system. The presence of multiple nitro groups, as in this compound, can lead to complex spectra where these vibrational modes may be coupled or shifted depending on their position and interaction with other substituents like the methoxy group.

Furthermore, nitro-substitution is known to be an effective quencher of fluorescence. nih.govnih.gov This effect is a direct consequence of the electronic influence of the nitro group, which promotes efficient nonradiative decay pathways, thereby drastically reducing or eliminating the fluorescence that is characteristic of many polycyclic aromatic hydrocarbons. nih.gov

Photophysical Studies of Nitroaromatic Naphthalenes

The photophysics of nitroaromatic naphthalenes are dominated by the powerful electronic influence of the nitro substituents. These groups typically provide pathways for rapid deactivation of excited states, leading to very low fluorescence and short excited-state lifetimes.

Singlet Excited State Lifetimes and Fluorescence Quantum Yields

Nitroaromatic compounds are notoriously non-fluorescent. nih.gov Nitronaphthalenes, in particular, are classic examples of molecules where the nitro group induces extremely efficient processes that depopulate the singlet excited state. This results in exceptionally low fluorescence quantum yields (φf), often smaller than 10⁻⁴, and singlet-excited-state lifetimes (τ) that are shorter than a few picoseconds. nih.gov

This stands in stark contrast to the parent naphthalene molecule, which is reasonably fluorescent. The dramatic quenching effect is a hallmark of direct nitration on the aromatic core. For this compound, the two nitro groups would be expected to make the compound practically non-emissive. However, the presence of the electron-donating methoxy group can counteract this effect to some extent by creating a charge-transfer (CT) character in the excited state, which can alter the deactivation pathways. nih.gov

| Compound | Fluorescence Quantum Yield (φf) | Singlet Lifetime (τ) |

| Naphthalene | ~0.23 omlc.orgphotochemcad.com | Nanoseconds |

| Nitronaphthalenes | < 0.0001 nih.gov | < Picoseconds nih.gov |

This table presents typical, generalized values for comparison.

Nonradiative Deactivation Mechanisms and Inter-system Crossing (ISC)

The primary reason for the low fluorescence and short singlet lifetimes in nitronaphthalenes is the prevalence of highly efficient nonradiative deactivation mechanisms. The dominant pathway for the deactivation of the first singlet excited state (S₁) is an ultrafast intersystem crossing (ISC) to the triplet manifold (Tₙ). researchgate.netacs.org This process, which involves a change in spin multiplicity, can occur on a timescale of hundreds of femtoseconds in nitronaphthalenes. nih.govresearchgate.net

The efficiency of this ISC process is attributed to several factors introduced by the nitro group:

High Density of States: Nitro groups induce a high density of both ππ* and nπ* electronic states with different multiplicities (singlet and triplet) that are close in energy. nih.gov

Increased Spin-Orbit Coupling: The proximity of singlet and triplet states of different orbital types (e.g., ¹(nπ) and ³(ππ)) enhances spin-orbit coupling, which is the interaction that facilitates the spin-forbidden ISC process. This is consistent with the El-Sayed rule. researchgate.net

While ISC is often the dominant channel, internal conversion (IC) directly back to the ground state (S₀) can also be a competing nonradiative pathway. The formation of a singlet-excited state with significant charge-transfer (CT) character can promote S₁ → S₀ internal conversion, which can compete with or even dominate over ISC in some substituted nitronaphthalenes. nih.gov

Molecular Design Principles for Modulating Photophysical Properties

Based on the photophysical behaviors observed in nitroaromatic naphthalenes, several molecular design principles can be established to modulate their properties, potentially transforming them from non-emissive to fluorescent compounds.

"Push-Pull" Architecture: The most effective strategy is to introduce electron-donating groups (e.g., amines, amides, or methoxy groups) onto the naphthalene ring that already contains electron-withdrawing nitro groups. This "push-pull" system can induce a significant charge-transfer (CT) character in the excited state. This CT state can suppress the highly efficient ISC pathway that is typical for nitronaphthalenes. nih.gov

Control of Charge Transfer: The relative positions of the donor and acceptor groups are crucial. By synthetically controlling their placement, it is possible to fine-tune the degree of CT character and balance the rates of radiative (fluorescence) and nonradiative decay pathways. nih.govrsc.org

Solvent Polarity: The energy of CT states is highly sensitive to the polarity of the surrounding medium. Therefore, the choice of solvent can be used to modulate the photophysical properties. In some cases, increasing solvent polarity can stabilize the CT state and alter the balance between radiative and nonradiative deactivation. nih.gov

Weakening Electronic Coupling: Attaching nitro-containing groups to the naphthalene core via a linker (e.g., creating a nitrophenyl-naphthalene) can weaken the electronic coupling between the nitro group's orbitals and the naphthalene's π-system. This can suppress the quenching effect of the nitro group and lead to higher fluorescence quantum yields, though it also diminishes the beneficial electron-withdrawing effects of the nitro group on the molecule's electronic properties. nih.gov

By applying these principles, it is possible to design nitroaromatic naphthalene derivatives with tailored singlet-excited-state lifetimes and emission properties for various applications in materials science and photonics. nih.gov

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound This compound . Despite the availability of extensive computational studies on related nitronaphthalene derivatives, specific data pertaining to the molecular geometry, electronic properties, and vibrational frequencies of this compound, as investigated through Density Functional Theory (DFT) and other advanced computational methods, is not publicly available.

Computational chemistry provides critical insights into the fundamental characteristics of molecules. Methods such as DFT are routinely employed to predict molecular structure, stability, and reactivity. For many nitroaromatic compounds, these theoretical studies are well-documented. For instance, detailed analyses exist for related isomers like 1,5-dinitronaphthalene and parent molecules such as 1-methoxynaphthalene. These studies typically involve:

Molecular Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and intramolecular interactions.

Noncovalent Interaction (NCI) Analysis: Visualizing and understanding weak interactions within the molecule.

Molecular Electrostatic Potential (MEP) Analysis: Mapping the electrostatic potential to predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations: Simulating infrared and Raman spectra to identify characteristic vibrational modes.

However, searches for dedicated research applying these specific analyses to this compound have not yielded any specific datasets, data tables, or detailed research findings. The absence of a widely indexed CAS (Chemical Abstracts Service) number for this specific isomer further suggests its limited presence in both commercial chemical catalogs and dedicated research databases.

While the principles of computational chemistry are well-established and have been applied to a wide array of similar compounds, the scientific community has yet to publish a focused computational investigation on this compound. As a result, a detailed article adhering to the specified computational chemistry outline cannot be generated at this time due to the lack of requisite source data.

Computational Chemistry and Theoretical Studies of 1 Methoxy 4,5 Dinitronaphthalene

Density Functional Theory (DFT) Calculations

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling are crucial for understanding the reaction mechanisms and stability of 1-Methoxy-4,5-dinitronaphthalene. These computational methods allow for the prediction of reaction pathways, transition states, and the energetics involved in chemical transformations.

Thermodynamic Analysis: Thermodynamic calculations, often employing Density Functional Theory (DFT), can determine the feasibility of potential reactions by calculating the change in Gibbs free energy (ΔG). For this compound, this includes assessing its stability and potential decomposition pathways. The presence of two electron-withdrawing nitro groups and an electron-donating methoxy (B1213986) group creates a complex electronic environment that influences its thermodynamic properties. Thermodynamic modeling can predict the heat of formation and the relative stability of isomers and potential reaction products. hymarc.orgsemanticscholar.org For instance, in reactions involving nitronaphthalene derivatives, thermodynamic analysis helps to identify the most likely products by comparing the free energies of all possible outcomes. nih.gov

Kinetic Modeling: Kinetic modeling focuses on the rates of chemical reactions by calculating the activation energies of transition states. For this compound, this is particularly relevant for understanding its reactivity in processes such as electrophilic aromatic substitution or cycloaddition reactions. acs.orgconicet.gov.ar The methoxy group is an activating ortho-, para-director, while the nitro groups are deactivating meta-directors, making the prediction of site selectivity complex.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of systems containing many atoms. They provide insight into the macroscopic properties of materials based on their microscopic interactions.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. For this compound, MD simulations can be used to predict its behavior in condensed phases, such as in solution or in a crystalline state. These simulations require a force field, a set of parameters that describes the potential energy of the system. Force fields like TraPPE-UA have been developed and optimized for nitroaromatic compounds to predict properties such as partition coefficients between different phases (e.g., 1-octanol-water). rsc.org

MD simulations can also be used to:

Investigate the hydration and solvation of the molecule, revealing how it interacts with solvent molecules like water. figshare.com

Predict physical properties such as density and melting point by simulating the system at different temperatures. bohrium.com

Study the dynamics of conformational changes and intermolecular interactions, which are crucial for understanding how the molecule packs in a crystal or interacts with other molecules. researchgate.net

Monte Carlo (MC) Simulations: MC simulations use random sampling to obtain numerical results for problems that may be deterministic in principle. In computational chemistry, MC methods are particularly useful for predicting the equilibrium properties and structure of materials.

For this compound, MC simulations can be applied to:

Crystal Structure Prediction: By exploring different molecular orientations and arrangements, MC methods can identify the most stable crystal packing, which is a critical aspect in materials science. pnas.org

Morphology Prediction: Kinetic Monte Carlo (kMC) simulations can model the growth of crystals by simulating the attachment and detachment of molecules at crystal surfaces. This allows for the prediction of the final crystal shape (morphology), which is influenced by the relative growth rates of different crystal faces. acs.orgfigshare.comacs.org

Grain Boundary Analysis: In polycrystalline materials, MC simulations can be used to model the structure of grain boundaries between different crystal orientations, which is important for understanding charge transport in organic semiconductors. scl.rs

Prediction of Molecular Properties and Reactivity

Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT), is a cornerstone for predicting the intrinsic properties and reactivity of molecules like this compound. These methods solve the electronic structure of a molecule to provide a wealth of information.

Molecular Geometry and Electronic Structure: DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry (bond lengths and angles). From the electronic structure, key properties that govern reactivity can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. bohrium.com

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, MEP analysis would show negative potential around the oxygen atoms of the nitro groups. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, intramolecular charge transfer, and hyperconjugative interactions between orbitals. For this molecule, NBO analysis would quantify the electron-withdrawing effect of the nitro groups and the electron-donating effect of the methoxy group. researchgate.net

Fukui Functions and Local Reactivity Indices: These indices provide a quantitative measure of the reactivity at each atomic site within the molecule, helping to predict the most likely sites for electrophilic, nucleophilic, or radical attack. conicet.gov.ar

Below is a table of representative molecular properties for this compound, as would be predicted from DFT calculations based on studies of similar nitronaphthalene derivatives. bohrium.comresearchgate.netacs.org

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| Molecular Formula | C11H8N2O5 |

| Molecular Weight | 248.19 g/mol |

| HOMO Energy | ~ -8.0 to -8.5 eV |

| LUMO Energy | ~ -3.5 to -4.0 eV |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |

| Dipole Moment | High, due to polar nitro and methoxy groups |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on nitro group oxygens; positive potential on aromatic hydrogens. |

Analytical Techniques for 1 Methoxy 4,5 Dinitronaphthalene Detection and Quantification

Chromatographic Separations

Chromatographic techniques are central to the analysis of 1-Methoxy-4,5-dinitronaphthalene, enabling its separation from complex sample matrices and potential isomers. The choice of chromatographic method depends on the analyte's volatility and polarity, as well as the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many nitroaromatic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Although specific HPLC methods for this compound are not extensively documented in publicly available literature, the conditions can be inferred from the analysis of structurally similar compounds such as dinitronaphthalenes and other nitrated aromatic compounds. A C18 column is a typical choice for the stationary phase, providing excellent separation for a wide range of organic molecules. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, which can be run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. Detection is commonly performed using an ultraviolet-visible (UV-Vis) detector, as nitroaromatic compounds exhibit strong absorbance in the UV region.

Table 1: Typical HPLC Conditions for the Analysis of Nitronaphthalene Analogs

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength between 220-260 nm |

| Injection Volume | 10 - 20 µL |

Capillary Liquid Chromatography (µLC), also known as micro-liquid chromatography, is a miniaturized version of HPLC that utilizes columns with inner diameters typically in the range of 100-500 µm. This technique offers several advantages, including higher separation efficiency, reduced solvent consumption, and increased sensitivity, making it particularly suitable for trace analysis.

For the analysis of this compound, especially in complex environmental or biological samples where it may be present at low concentrations, µLC can provide the necessary sensitivity and resolution. A study on the separation of nitro-PAHs from aquatic samples employed capillary liquid chromatography with on-column UV detection. researchgate.net The chromatographic conditions involved a packed capillary column with a C18 stationary phase and an isocratic mobile phase of acetonitrile and water. researchgate.net This approach demonstrates the feasibility of µLC for the separation and quantification of compounds structurally related to this compound.

Table 2: Exemplary µLC Conditions for Nitro-PAH Analysis

| Parameter | Condition |

|---|---|

| Column | Packed capillary C18 (e.g., 250 µm i.d., 5 µm particle size) researchgate.net |

| Mobile Phase | 65% Acetonitrile in Water (v/v) researchgate.net |

| Elution Mode | Isocratic researchgate.net |

| Flow Rate | ~7 µL/min researchgate.net |

| Detection | On-column UV detection researchgate.net |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. Given that many nitroaromatic compounds can be volatilized at elevated temperatures, GC is a viable method for the analysis of this compound. The technique is often coupled with highly sensitive detectors such as an Electron Capture Detector (ECD), which is particularly sensitive to electrophilic compounds like nitroaromatics, or a Mass Spectrometer (MS) for definitive identification.

The separation in GC is achieved using a capillary column coated with a stationary phase. The choice of the stationary phase depends on the polarity of the analytes. For nitroaromatic compounds, a mid-polarity stationary phase is often employed. The oven temperature is programmed to increase during the analysis to facilitate the elution of compounds with different boiling points.

Table 3: General GC Conditions for the Analysis of Nitroaromatic Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a mid-polarity stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| Oven Temperature Program | Initial temperature around 60-80°C, ramped to 280-300°C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

Sample Preparation and Extraction Methods

Prior to chromatographic analysis, a sample preparation step is often necessary to extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Solid-phase based extraction techniques are commonly employed for this purpose.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It involves the use of a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace), and the analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

For the analysis of nitro-PAHs in environmental samples such as sediments, SPME has been successfully applied. nih.govresearchgate.net A study on the determination of 15 nitro-PAHs in sediments utilized a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber, which was selected as the optimal fiber among several tested. nih.govresearchgate.net This suggests that a similar approach would be effective for the extraction of this compound from solid or aqueous matrices.

Table 4: Key Parameters for SPME of Nitro-PAHs

| Parameter | Condition |

|---|---|

| Fiber Coating | 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) nih.govresearchgate.net |

| Extraction Mode | Direct immersion or Headspace |

| Extraction Time | Dependent on matrix and analyte concentration, typically 30-60 minutes |

| Desorption | Thermal desorption in the GC injector at elevated temperatures (e.g., 250-280°C) |

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from liquid samples. It involves passing the sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while the sample matrix and interfering compounds are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

For the extraction of nitro-PAHs from aquatic samples, SPE with C18-bonded silica as the sorbent has been shown to be effective. researchgate.net The general procedure involves conditioning the SPE cartridge, loading the sample, washing the cartridge to remove interferences, and finally eluting the retained analytes with an organic solvent. This method provides good recovery and reproducibility for compounds structurally similar to this compound. researchgate.net

Table 5: General SPE Protocol for the Extraction of Nitro-PAHs from Water

| Step | Procedure |

|---|---|

| Sorbent | Octadecylsilica (C18) researchgate.net |

| Conditioning | Methanol followed by water |

| Sample Loading | Passing the aqueous sample through the cartridge |

| Washing | Water or a weak organic solvent mixture to remove polar interferences |

| Elution | A strong organic solvent such as acetonitrile or methylene (B1212753) chloride researchgate.net |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to isolate this compound from complex sample matrices, such as environmental samples (soil, water) or biological fluids. This separation process is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of solvent is critical and depends on the sample matrix and the physicochemical properties of this compound.

For aqueous samples, a non-polar to moderately polar organic solvent is used to extract the relatively non-polar this compound from the aqueous phase. Common solvents for the extraction of nitroaromatic compounds include dichloromethane (B109758), acetonitrile, and ethyl acetate. The efficiency of the extraction can be influenced by several factors, including the solvent-to-sample volume ratio, pH of the aqueous phase, and mixing time. For instance, adjusting the pH can suppress the ionization of potential interfering compounds, thereby improving the selectivity of the extraction. A typical LLE procedure for a water sample would involve vigorous mixing of the sample with the chosen organic solvent in a separatory funnel, followed by separation of the two phases. The organic layer, now containing the analyte, is then collected, dried (e.g., using anhydrous sodium sulfate), and concentrated before analysis.

In the case of solid samples like soil, a preliminary extraction step is required to transfer the analyte into a liquid phase. This is often achieved by techniques such as sonication or Soxhlet extraction with a suitable solvent like acetonitrile. researchgate.net The resulting extract can then be subjected to an LLE procedure for further cleanup and concentration. For example, the acetonitrile extract can be diluted with water and then extracted with a water-immiscible solvent like dichloromethane. This multi-step process helps to remove polar interferences from the initial extract.

A representative LLE protocol for extracting this compound from a water sample is outlined in the table below.

Table 1: Illustrative Liquid-Liquid Extraction Protocol for this compound from Water

| Step | Parameter | Description |

|---|---|---|

| 1 | Sample Preparation | A 500 mL water sample is collected in a glass container. |

| 2 | pH Adjustment | The pH of the water sample is adjusted to neutral (pH 7) to ensure the analyte is in a non-ionized form. |

| 3 | Solvent Addition | 50 mL of dichloromethane is added to the water sample in a 1 L separatory funnel. |

| 4 | Extraction | The separatory funnel is shaken vigorously for 2-3 minutes, with periodic venting. |

| 5 | Phase Separation | The mixture is allowed to stand until the aqueous and organic layers have clearly separated. |

| 6 | Collection | The lower organic layer (dichloromethane) is drained into a clean flask. |

| 7 | Repeat Extraction | The aqueous layer is extracted two more times with fresh 50 mL portions of dichloromethane. |

| 8 | Drying | The combined organic extracts are passed through a column of anhydrous sodium sulfate (B86663) to remove residual water. |

| 9 | Concentration | The dried extract is concentrated to a final volume of 1 mL using a gentle stream of nitrogen. |

| 10 | Reconstitution | The final residue is reconstituted in a suitable solvent for chromatographic analysis. |

Derivatization Techniques (e.g., Sodium Borohydride (B1222165) Reduction, Silylation)

Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties, particularly for gas chromatography (GC) analysis. For this compound, derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity. Given the structure of the compound, a two-step derivatization process involving reduction of the nitro groups followed by silylation of the resulting amino groups is a plausible approach.

Sodium Borohydride Reduction

The two nitro groups in this compound are polar and can contribute to poor chromatographic peak shape and thermal instability. These nitro groups can be chemically reduced to amino groups. Sodium borohydride (NaBH4) is a reducing agent that can be used for this purpose, often in the presence of a catalyst to enhance its reducing power towards nitroaromatic compounds. jsynthchem.comjsynthchem.comutrgv.edu The reaction converts the dinitro compound into 1-methoxy-4,5-diaminonaphthalene. This reduction significantly alters the polarity of the molecule. While sodium borohydride alone may not be sufficient for the reduction of nitro groups under mild conditions, the addition of transition metal complexes can facilitate this transformation. jsynthchem.comjsynthchem.comutrgv.edu

Silylation

The product of the reduction, 1-methoxy-4,5-diaminonaphthalene, contains two primary amino groups. These amino groups are polar and can still lead to adsorption on active sites within the GC system. Silylation is a common derivatization technique where the active hydrogens on the amino groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the diamino-compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives are more volatile, less polar, and more thermally stable, making them well-suited for GC-MS analysis. researchgate.net

Reduction: this compound + NaBH4/catalyst → 1-Methoxy-4,5-diaminonaphthalene

Silylation: 1-Methoxy-4,5-diaminonaphthalene + BSTFA → 1-Methoxy-4,5-bis(trimethylsilylamino)naphthalene

This derivatization strategy transforms the original polar and thermally labile compound into a derivative that is amenable to GC-MS analysis, allowing for lower detection limits and more reliable quantification.

Quantification Methodologies

Isotope Dilution Quantification

Isotope dilution is a powerful quantification technique that offers high accuracy and precision, particularly when coupled with mass spectrometry (MS). wikipedia.org It is considered a definitive method for quantitative analysis because it corrects for sample matrix effects and variations in sample preparation and instrument response. wikipedia.org The principle of isotope dilution involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample before any sample processing. wikipedia.org

For the quantification of this compound, a stable isotope-labeled analog, such as this compound-¹³C₆ or this compound-D₃ (deuterated methoxy (B1213986) group), would be synthesized and used as the internal standard. This labeled standard is chemically identical to the native analyte and will therefore exhibit the same behavior during extraction, derivatization, and chromatographic separation.

The quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. Since the amount of the labeled standard added to the sample is known, the concentration of the native analyte in the original sample can be accurately calculated. Any loss of analyte during sample preparation will affect both the native and the labeled compound equally, thus the ratio of their signals will remain constant. This makes the method robust and less susceptible to errors associated with incomplete recovery. Isotope dilution mass spectrometry (IDMS) can significantly reduce the uncertainty of measurement results. wikipedia.org

Table 2: Key Steps in Isotope Dilution Quantification of this compound

| Step | Action | Rationale |

|---|---|---|

| 1 | Addition of Labeled Standard | A precise and known amount of isotopically labeled this compound is added to the unknown sample. |

| 2 | Equilibration | The sample is thoroughly mixed to ensure complete homogenization of the native analyte and the labeled standard. |

| 3 | Sample Preparation | The sample undergoes extraction, cleanup, and derivatization (if necessary) as previously described. |

| 4 | Instrumental Analysis | The prepared sample is analyzed by a mass spectrometry-based technique, such as GC-MS or LC-MS. |

| 5 | Data Acquisition | The mass spectrometer is set to monitor specific ions for both the native analyte and the labeled internal standard. |

| 6 | Ratio Measurement | The ratio of the signal intensity of the native analyte to the labeled standard is measured. |

| 7 | Quantification | The concentration of the native analyte is calculated based on the measured ratio and the known amount of the added standard. |

Spectrophotometric Quantification Principles (e.g., Beer's Law)

Spectrophotometric quantification is a widely used analytical technique based on the absorption of light by a substance at a specific wavelength. dynalenelabs.com The fundamental principle governing this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org

The Beer-Lambert Law is expressed as: A = εbc

Where:

A is the absorbance (dimensionless)

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹) wikipedia.org

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the analyte (in mol L⁻¹)

For the quantification of this compound, its UV-Visible absorption spectrum would first be determined to identify the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit strong absorption in the UV region. iu.edu For instance, 1-nitronaphthalene (B515781) has absorption maxima around 243 nm and 343 nm. nih.gov It is expected that this compound would also have a characteristic absorption spectrum in the UV range.

To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at the predetermined λmax. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

While spectrophotometry is a relatively simple and cost-effective technique, its selectivity can be a limitation. Other compounds in the sample matrix that absorb light at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is most suitable for the analysis of relatively pure samples or after an effective separation technique like LLE has been applied to remove interfering substances.

Method Validation and Performance Evaluation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com It ensures the reliability and accuracy of the analytical data. For the quantification of this compound, a developed analytical method, whether based on chromatography or spectrophotometry, must undergo rigorous validation. The key performance parameters evaluated during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.com

Specificity/Selectivity: This parameter assesses the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample matrix. clu-in.org For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com It is typically evaluated by analyzing a series of standards and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) is expected to be close to 1.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. gavinpublishers.com It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. The recovery is expressed as a percentage of the known amount that is recovered by the analysis.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. wjarr.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. wjarr.com

The table below presents hypothetical method validation data for the quantification of this compound using a GC-MS method with isotope dilution.

Table 3: Illustrative Method Validation and Performance Data

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity | ||

| Range | 0.1 - 100 ng/mL | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |

| Accuracy (Recovery) | ||

| Spiked at 1 ng/mL | 98.5% | 80 - 120% |

| Spiked at 10 ng/mL | 101.2% | 80 - 120% |

| Spiked at 50 ng/mL | 99.8% | 80 - 120% |

| Precision (RSD) | ||

| Intra-day (n=6) | 3.5% | ≤ 15% |

| Inter-day (n=6, 3 days) | 5.8% | ≤ 20% |

| Detection Limits | ||

| Limit of Detection (LOD) | 0.03 ng/mL | - |

| Limit of Quantification (LOQ) | 0.1 ng/mL | - |

Environmental Transformation and Biodegradation Research of Nitroaromatic Naphthalenes

Recalcitrance and Stability of Nitroaromatic Compounds in Environmental Systems

Nitroaromatic compounds, a class of chemicals widely utilized in the synthesis of dyes, explosives, pesticides, and polymers, have become significant environmental pollutants due to their widespread use and improper disposal. The inherent stability of these compounds makes them particularly resistant to environmental degradation, a property known as recalcitrance.

The primary reason for their stability lies in their chemical structure. The presence of one or more nitro (–NO₂) groups, which are strongly electron-withdrawing, coupled with the inherent stability of the aromatic (benzene or naphthalene) ring, makes these molecules resistant to oxidative attack, the most common initial step in the biological degradation of aromatic compounds. This electron deficiency makes it difficult for the oxidative enzymes of microorganisms to initiate a reaction. As the number of nitro groups on the aromatic ring increases, the compound becomes even more electron-deficient and, consequently, more resistant to oxidation.

This recalcitrance is a major environmental concern because many nitroaromatic compounds are toxic, mutagenic, and can be reduced to form carcinogenic aromatic amines. Their persistence allows them to contaminate soil and groundwater, posing long-term risks to ecosystems and human health. Due to these hazardous properties and their stability, many nitroaromatic compounds are listed as priority pollutants by environmental protection agencies. While they are generally considered xenobiotics (compounds not naturally produced), their continuous presence in contaminated environments has exerted selective pressure on microbial communities, leading to the evolution of specific degradation capabilities.

Microbial Degradation Pathways and Mechanisms

Despite their recalcitrance, various microorganisms have evolved metabolic pathways to degrade and, in some cases, completely mineralize nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy. The strategies for microbial breakdown generally involve initial enzymatic attacks that can be either oxidative or reductive.

Bacterial Adaptation and Evolution of Degradation Pathways

The widespread presence of synthetic nitroaromatic compounds in the environment is a relatively recent phenomenon. Consequently, the microbial pathways for their degradation are considered to be in the process of adaptation and evolution. The presence of these toxic, xenobiotic compounds provides strong selective pressure for microorganisms to develop new catabolic capabilities.

Microbial communities can adapt to degrade these novel compounds through several mechanisms:

Growth of Specific Populations: Small, pre-existing populations of microbes capable of utilizing the compound may grow and become dominant in a contaminated environment.

Enzyme Induction: Bacteria may possess the necessary degradative enzymes, which are only expressed (induced) in the presence of the specific nitroaromatic compound.

Genetic Change: Over longer periods, genetic mutations and horizontal gene transfer can lead to the evolution of entirely new degradation pathways.

Studies have shown that bacteria capable of degrading specific nitroaromatics, like nitrobenzene (B124822) or 2,4-dinitrotoluene, are readily isolated from contaminated sites but are often absent from pristine environments. This indicates that the evolutionary process is accelerated in locations with high concentrations of these pollutants. For instance, researchers have demonstrated how a bacterial strain (Acidovorax sp. JS42), initially capable of growing on nitrobenzene, could be evolved under laboratory conditions to utilize other nitroaromatic compounds by taking advantage of the promiscuous (non-specific) activity of its existing enzymes.

Enzymatic Systems Involved in Nitroaromatic Transformation

The microbial transformation of nitroaromatic compounds is mediated by a variety of specific enzymes. These enzymatic systems are the molecular machinery that catalyzes the initial and subsequent steps in the degradation pathways. The primary enzymes involved can be broadly categorized as those carrying out oxidative attacks and those performing reductive attacks.

Key enzymatic systems include:

Dioxygenases: These are often multi-component enzymes that incorporate both atoms of a molecular oxygen (O₂) into the aromatic ring. This action typically results in the formation of a dihydroxy intermediate (a catechol) and the release of the nitro group as nitrite (B80452) (NO₂⁻). Nitroarene dioxygenases, such as nitrobenzene dioxygenase, are crucial in the initial oxidative degradation of compounds like nitrobenzene and dinitrotoluenes.

Monooxygenases: These enzymes incorporate a single oxygen atom from O₂ into the aromatic substrate, typically replacing the nitro group with a hydroxyl (–OH) group. This process also liberates the nitro group as nitrite. This mechanism is observed in the degradation of compounds like 2-nitrophenol (B165410) and 4-nitrophenol.

Nitroreductases: These enzymes catalyze the reduction of the nitro group (–NO₂) to a nitroso (–NO), then a hydroxylamino (–NHOH), and finally an amino (–NH₂) group. This is a common strategy, especially for highly nitrated compounds like 2,4,6-trinitrotoluene (B92697) (TNT), which are resistant to oxidation. These enzymes can be oxygen-sensitive or insensitive and often use NADH or NADPH as electron donors.

Hydride Transferases: Enzymes such as PETN reductase from Enterobacter cloacae can catalyze both the reduction of nitro groups and the addition of a hydride ion to the aromatic ring, forming a hydride-Meisenheimer complex. This is another important mechanism in the degradation of compounds like TNT.

| Enzyme Class | Function | Example Substrates |

| Dioxygenases | Incorporates O₂ into the aromatic ring, releasing nitrite. | Nitrobenzene, 2,4-Dinitrotoluene |

| Monooxygenases | Replaces a nitro group with a hydroxyl group, releasing nitrite. | 2-Nitrophenol, 4-Nitrophenol |

| Nitroreductases | Reduces the nitro group to an amino group. | 2,4,6-Trinitrotoluene (TNT) |

| Hydride Transferases | Adds a hydride ion to the aromatic ring. | 2,4,6-Trinitrotoluene (TNT) |

Oxidative and Reductive Degradation Processes

The degradation of nitroaromatic compounds by microorganisms proceeds via two primary routes: oxidative and reductive pathways. The specific pathway utilized often depends on the number of nitro groups on the compound and the environmental conditions (aerobic vs. anaerobic).

Oxidative Degradation: This process is more common for mono- and dinitrated aromatic compounds and typically occurs under aerobic conditions. It involves the direct attack on the aromatic ring by oxygenase enzymes (dioxygenases or monooxygenases).

In dioxygenase-mediated attacks, both atoms of molecular oxygen are added to the ring, leading to the formation of a substituted catechol and the release of the nitro group as nitrite. This catechol is then a substrate for ring-cleavage enzymes, and the resulting products enter central metabolic pathways.